Alw-II-41-27

Descripción general

Descripción

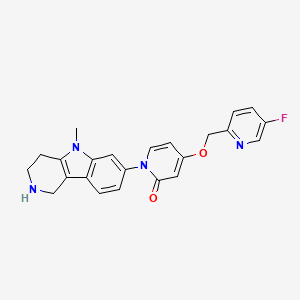

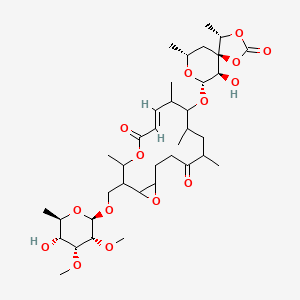

ALW-II-41-27 es un inhibidor de múltiples cinasas que se dirige a diversas cinasas, incluyendo el receptor de tipo A de efrina 2 (EphA2), EphB2, EphA3, Kit, FMS, VEGFR2/KDR, FLT1, FGR, Src, Lyn, BMX y Bcr-Abl . Es conocido por su potente actividad inhibitoria contra estas cinasas, lo que lo convierte en un compuesto valioso en la investigación y el tratamiento del cáncer .

Aplicaciones Científicas De Investigación

ALW-II-41-27 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Investigación del cáncer: This compound se utiliza para estudiar el papel de las cinasas en la progresión del cáncer y para desarrollar terapias dirigidas para varios tipos de cáncer.

Estudios de señalización celular: El compuesto se utiliza para investigar las vías de señalización involucradas en la proliferación celular, la migración y la invasión.

Desarrollo de fármacos: This compound sirve como compuesto principal para el desarrollo de nuevos inhibidores de cinasas con mayor eficacia y selectividad.

Mecanismo De Acción

ALW-II-41-27 ejerce sus efectos inhibiendo la actividad de múltiples cinasas, particularmente el receptor de tipo A de efrina 2 (EphA2). El compuesto se dirige al bolsillo de unión de ATP y un sitio alostérico al lado del motivo "DFG", evitando así la fosforilación de EphA2 y otras cinasas . Esta inhibición interrumpe las vías de señalización involucradas en la proliferación celular, la migración y la invasión, lo que lleva a la supresión del crecimiento de células cancerosas .

Análisis Bioquímico

Biochemical Properties

Alw-II-41-27 plays a significant role in biochemical reactions by inhibiting a variety of kinases. It interacts with enzymes such as EphB2, EphA3, Kit, FMS, VEGFR2/KDR, FLT1, FGR, Src, Lyn, BMX, and Bcr-Abl . The nature of these interactions involves the binding of this compound to the ATP-binding pocket of these enzymes, thereby inhibiting their activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the growth of NCI-H2286 and HCC-366 cancer cells .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by binding to the ATP-binding pocket and an allosteric site next to the “DFG” motif of the targeted enzymes .

Métodos De Preparación

La síntesis de ALW-II-41-27 implica varios pasos, incluyendo la preparación de compuestos intermedios y sus reacciones subsecuentes para formar el producto final. La ruta sintética típicamente incluye los siguientes pasos:

Preparación de compuestos intermedios: La síntesis comienza con la preparación de compuestos intermedios, que luego se utilizan en reacciones subsecuentes.

Formación del producto final: Los compuestos intermedios se someten a varias reacciones químicas, como reacciones de acoplamiento, para formar el producto final, this compound.

Los métodos de producción industrial para this compound implican la optimización de las condiciones de reacción para lograr un alto rendimiento y pureza. Esto incluye controlar la temperatura, presión y tiempo de reacción para garantizar la producción eficiente del compuesto .

Análisis De Reacciones Químicas

ALW-II-41-27 se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede sufrir reacciones de oxidación, que implican la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Las reacciones de reducción implican la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Las reacciones de sustitución implican la sustitución de un grupo funcional por otro.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Comparación Con Compuestos Similares

ALW-II-41-27 es único en su capacidad para inhibir una amplia gama de cinasas con alta potencia. Compuestos similares incluyen:

Mesilato de Imatinib: Un inhibidor de cinasas utilizado en el tratamiento de la leucemia mieloide crónica y los tumores estromales gastrointestinales.

This compound destaca por su mayor actividad inhibitoria de cinasas tipo II y su capacidad para dirigirse a múltiples cinasas simultáneamente .

Propiedades

IUPAC Name |

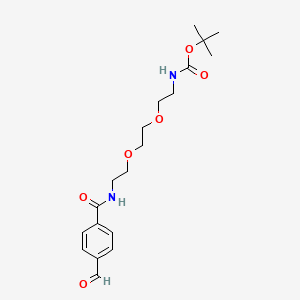

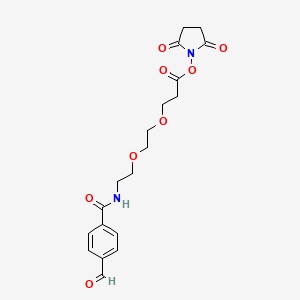

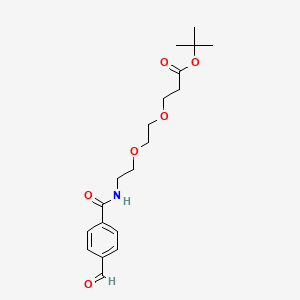

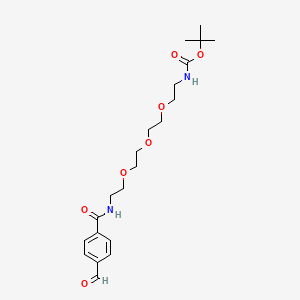

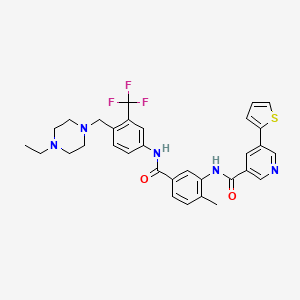

N-[5-[[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoyl]-2-methylphenyl]-5-thiophen-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32F3N5O2S/c1-3-39-10-12-40(13-11-39)20-23-8-9-26(17-27(23)32(33,34)35)37-30(41)22-7-6-21(2)28(16-22)38-31(42)25-15-24(18-36-19-25)29-5-4-14-43-29/h4-9,14-19H,3,10-13,20H2,1-2H3,(H,37,41)(H,38,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWXBDQAYLPMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)NC(=O)C4=CN=CC(=C4)C5=CC=CS5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32F3N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655254 | |

| Record name | N-[5-({4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)-2-methylphenyl]-5-(thiophen-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186206-79-0 | |

| Record name | N-[5-({4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)-2-methylphenyl]-5-(thiophen-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.